Dde-o2oc-oh
CAS No.: 1263045-93-7
Cat. No.: VC5498570
Molecular Formula: C16H25NO6
Molecular Weight: 327.377
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263045-93-7 |
---|---|
Molecular Formula | C16H25NO6 |
Molecular Weight | 327.377 |
IUPAC Name | 2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h18H,4-10H2,1-3H3,(H,20,21) |
Standard InChI Key | IJFYMTBNOYPXHZ-UHFFFAOYSA-N |
SMILES | CC(=NCCOCCOCC(=O)O)C1=C(CC(CC1=O)(C)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Synonyms
Dde-o2oc-oh (CAS: 1263045-93-7) has a molecular formula of C₁₆H₂₅NO₆ and a molecular weight of 327.37 g/mol . The compound is systematically named 2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid, with common synonyms including Dde-8-amino-3,6-dioxaoctanoic acid and Dde-o2oc-oh . Its structure comprises three key components:
-
The Dde group, a UV-detectable protecting group that resists acidic and basic conditions but is selectively cleaved by hydrazine.
-
An 8-amino-3,6-dioxaoctanoic acid (AEEA) spacer, which enhances solubility and reduces steric hindrance during peptide assembly .
-
A terminal carboxylic acid, enabling conjugation to resins or other functional groups.
Structural Analysis
The 2D and 3D conformational models of Dde-o2oc-oh highlight its planar cyclohexenone ring (Dde group) and flexible PEG-like chain (Figure 1) . The Dde group’s conjugated enone system absorbs UV light at 290 nm, facilitating real-time monitoring during deprotection .
Synthesis and Characterization
Synthetic Routes
Dde-o2oc-oh is synthesized through a multi-step process:
-
Formation of the Dde Group: Condensation of 4,4-dimethyl-2,6-cyclohexanedione with ethylamine under acidic conditions yields the Dde scaffold.
-
Spacer Attachment: The AEEA linker is introduced via nucleophilic substitution, utilizing bromoacetyl or tosyl-activated intermediates.
-
Carboxylic Acid Functionalization: The terminal hydroxyl group of the spacer is oxidized to a carboxylic acid using Jones reagent or enzymatic methods.
Analytical Data
Key spectroscopic characteristics include:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 6H, CH₃), 3.45–3.75 (m, 8H, PEG chain), 5.60 (s, 1H, enone proton).
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (enone C=C).
Chemical Properties and Stability
Physicochemical Properties
Orthogonal Deprotection
The Dde group is selectively removed using 2% hydrazine in DMF, which cleaves the hydrazone bond without affecting acid-labile (e.g., t-Boc) or base-sensitive (e.g., Fmoc) protecting groups . Deprotection kinetics are monitored via UV absorbance at 290 nm, with complete removal achieved in <10 minutes under batch or continuous-flow conditions .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Dde-o2oc-oh is widely used to protect lysine side chains or other nucleophilic residues. Its orthogonality allows sequential deprotection in multi-step syntheses:
-
Resin Loading: The carboxylic acid is anchored to Wang or Rink amide resins via standard carbodiimide coupling.
-
Chain Elongation: Fmoc/t-Boc-protected amino acids are added using HBTU/HOBt activation.
-
Selective Deprotection: Hydrazine treatment removes the Dde group, exposing the ε-amino group for further functionalization (e.g., biotinylation, fluorophore attachment) .
Case Study: Cyclic Peptide Synthesis
In a 2024 study, Dde-o2oc-oh enabled the synthesis of a cyclic RGD peptide targeting αvβ3 integrin:
-
Linear peptide assembly on Sieber amide resin.
-
Dde deprotection and cyclization via HATU-mediated lactamization.
-
Global deprotection with TFA yielded the final product in 82% purity (HPLC) .
Recent Advances and Future Directions
Emerging applications include:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation via Dde-protected cysteine residues.
-
Nanoparticle Functionalization: PEG spacers improve biocompatibility and circulation time.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume